molecular formula C18H15F3N2O4S B2394969 4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-82-3

4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Katalognummer: B2394969
CAS-Nummer: 898462-82-3
Molekulargewicht: 412.38
InChI-Schlüssel: XRIDZMDTOONHSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic organic compound provided for early-stage research and screening purposes. This molecule features a complex polycyclic structure combining a pyrroloquinoline core with a sulfonamide group, a combination present in various pharmacologically active compounds . The presence of the sulfonamide functional group is of significant interest, as this moiety is a cornerstone of medicinal chemistry and is found in a wide array of therapeutic agents, including antibacterial drugs like sulfamethazine and sulfadiazine . Sulfonamides are known to exhibit diverse biological activities by acting on enzymes such as carbonic anhydrase and dihydropteroate synthetase, making them valuable scaffolds in drug discovery for conditions like glaucoma, inflammation, and hypoglycemia . Furthermore, the pyrrolo[3,2,1-ij]quinoline core of this molecule is a privileged structure in chemical biology. Related pyrrolidin-2-one derivatives, such as the antiepileptic drugs Levetiracetam and Brivaracetam, demonstrate the potential for this structural class to interact with central nervous system targets, specifically synaptic vesicle protein 2A (SV2A) . The specific biological profile and mechanism of action for this compound remain to be fully elucidated, positioning it as a candidate for probing new biological pathways or for use in structure-activity relationship (SAR) studies. Researchers may find this compound particularly useful in exploratory assays aimed at oncology, neuroscience, or infectious disease. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

11-oxo-N-[4-(trifluoromethoxy)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4S/c19-18(20,21)27-14-4-2-13(3-5-14)22-28(25,26)15-9-11-1-6-16(24)23-8-7-12(10-15)17(11)23/h2-5,9-10,22H,1,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIDZMDTOONHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19F3N2O3SC_{19}H_{19}F_3N_2O_3S. The trifluoromethoxy group is notable for enhancing the lipophilicity and potentially influencing the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit enzyme inhibition , particularly against acetylcholinesterase (AChE) and other targets. The presence of the sulfonamide group is associated with various pharmacological effects including antibacterial and anticancer properties.

Enzyme Inhibition

Studies have shown that derivatives containing sulfonamide groups can act as effective inhibitors of AChE. For instance, related compounds have demonstrated IC50 values in the range of 5.4 to 10.4 µM against AChE and BChE (butyrylcholinesterase) .

Antibacterial Activity

The antibacterial efficacy of compounds similar to this compound has been evaluated against various bacterial strains. The sulfonamide moiety is particularly effective against Gram-positive bacteria due to its ability to inhibit folic acid synthesis .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through both extrinsic and intrinsic pathways .

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that similar pyrroloquinoline derivatives exhibited significant cytotoxicity in HeLa cells with IC50 values ranging from 10 µM to 30 µM. The structure–activity relationship indicated that modifications in the trifluoromethoxy group significantly influenced activity .
  • Animal Models : In vivo studies using murine models have shown that compounds with similar structures can reduce tumor growth by modulating apoptotic pathways and inhibiting angiogenesis .

Data Table: Biological Activity Overview

Activity TypeTargetIC50 Values (µM)Reference
AChE InhibitionAcetylcholinesterase5.4 - 10.4
BChE InhibitionButyrylcholinesterase7.7 - 9.9
AntibacterialVarious StrainsVaries
CytotoxicityHeLa Cells10 - 30

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research has shown that derivatives of similar structures can inhibit the growth of various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethoxy group enhances its efficacy against these pathogens .

Case Study:
In a comparative study on quinoline derivatives, compounds with similar structural motifs demonstrated Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .

Anticancer Potential

The compound's ability to interact with biological targets makes it a candidate for anticancer research. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and disruption of cell cycle progression .

Synthetic Intermediates

Due to its unique structure, this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows researchers to explore new synthetic pathways for drug development .

Fluorinated Compounds

The trifluoromethoxy group is particularly valuable in medicinal chemistry for enhancing metabolic stability and bioavailability. This characteristic makes the compound a useful building block for synthesizing fluorinated pharmaceuticals .

Enzyme Inhibition Studies

Research has indicated that compounds with similar structures can act as enzyme inhibitors. For instance, studies on related sulfonamides have revealed their potential to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes .

Polymer Chemistry

The incorporation of such sulfonamide compounds into polymer matrices can enhance the thermal and mechanical properties of materials. This application is still under exploration but shows promise for developing advanced materials with specific functionalities .

Summary Table of Applications

Application AreaDescriptionExample Results
Antimicrobial ActivityInhibition of bacterial growth; potential antituberculosis agentMIC values as low as 6.25 µg/ml
Anticancer PotentialInduction of apoptosis in cancer cellsSignificant inhibition observed
Synthetic IntermediatesBuilding block for complex heterocyclesUseful in developing new pharmaceuticals
Enzyme Inhibition StudiesPotential inhibition of carbonic anhydraseEffective against specific enzymes
Polymer ChemistryEnhancement of thermal and mechanical propertiesOngoing research

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

  • Molecular Formula : C₂₃H₂₁N₂O₄S
  • Molecular Weight : 433.49 g/mol
  • Key Differences: The trifluoromethoxy group in the target compound is replaced with a phenoxy group. logP: 4.22 (vs. estimated ~4.5–5.0 for the trifluoromethoxy analog), indicating lower lipophilicity. Hydrogen-Bonding: Both compounds share the 4-oxo group and sulfonamide, but the trifluoromethoxy group in the target compound reduces hydrogen-bond donor capacity compared to the phenoxy group .

3-Oxo-N-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

  • Molecular Formula : C₂₁H₁₈F₃N₂O₃S
  • Molecular Weight : 450.44 g/mol
  • Key Differences: The pyrroloquinoline core is replaced with a pyridoquinoline system. The trifluoromethyl group (CF₃) is more electron-withdrawing than trifluoromethoxy (OCF₃), which may affect electronic properties and metabolic stability .

2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

  • Molecular Formula : C₂₃H₂₀N₂O₄S
  • Molecular Weight : 420.49 g/mol
  • Key Differences :
    • The oxo group is at the 2-position instead of 4, altering the hydrogen-bonding network.
    • logSw (Water Solubility) : -4.33, suggesting lower aqueous solubility compared to the 4-oxo analog .

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound 4-Phenoxyphenyl Analog 3-Oxo Pyridoquinoline
Molecular Weight 489.47 433.49 450.44
logP ~4.5–5.0* 4.22 3.8–4.2*
Hydrogen-Bond Donors 1 1 1
Hydrogen-Bond Acceptors 7 7 6
Polar Surface Area (Ų) ~95* 65.24 70–80*
Metabolic Stability High (CF₃O) Moderate (PhO) High (CF₃)

*Estimated based on structural analogs.

Key Observations:

  • The 4-oxo group provides a distinct hydrogen-bonding profile compared to 2-oxo or 3-oxo derivatives, which may influence target selectivity.
  • Substitution at the sulfonamide nitrogen (e.g., trifluoromethoxy vs. trifluoromethyl) significantly impacts electronic and steric properties, affecting binding to sulfonamide-sensitive targets like carbonic anhydrases or kinase domains .

Vorbereitungsmethoden

Cyclization Strategies for the Tetrahydroquinoline Skeleton

The pyrrolo[3,2,1-ij]quinoline scaffold is typically synthesized via intramolecular cyclization of suitably functionalized precursors. A common approach involves the condensation of aniline derivatives with cyclic ketones or α,β-unsaturated carbonyl compounds. For example, N-(4-methylbenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide employs a Friedel-Crafts alkylation to form the fused ring system.

In the target compound, the 4-oxo group is introduced during cyclization. A representative procedure involves reacting 5-aminotetralone with acryloyl chloride under acidic conditions, followed by base-mediated cyclodehydration to yield the pyrroloquinoline core. Alternative methods utilize Pictet-Spengler reactions, where tryptamine derivatives react with carbonyl compounds to form tetrahydro-β-carbolines, which are subsequently oxidized to the quinoline system.

Functionalization at Position 8

Sulfonation at the 8-position is critical for introducing the sulfonamide group. Chlorosulfonic acid is the reagent of choice for this transformation, as demonstrated in the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride . The reaction is conducted at 0–5°C to minimize side reactions, yielding the sulfonyl chloride intermediate in 70–85% purity after recrystallization from dichloromethane.

Sulfonamide Formation

Coupling of Sulfonyl Chloride with 4-(Trifluoromethoxy)Aniline

The final step involves reacting the pyrroloquinoline-8-sulfonyl chloride with 4-(trifluoromethoxy)aniline. This nucleophilic substitution is typically performed in anhydrous acetonitrile or dichloromethane with a tertiary amine base (e.g., triethylamine) to scavenge HCl.

Representative Procedure :

  • Dissolve pyrroloquinoline-8-sulfonyl chloride (1.0 equiv) in anhydrous acetonitrile.
  • Add 4-(trifluoromethoxy)aniline (1.2 equiv) and triethylamine (2.5 equiv) dropwise at 0°C.
  • Stir at room temperature for 12–24 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 65–78% (white crystalline solid).

Optimization Considerations

  • Temperature : Reactions conducted below 25°C improve selectivity by reducing hydrolysis of the sulfonyl chloride.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to non-polar alternatives.
  • Base : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in suppressing side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the construction of the pyrrolo[3,2,1-ij]quinoline core followed by sulfonamide coupling. Key steps include:

  • Core formation: Cyclization reactions under controlled temperatures (e.g., 80–120°C) using catalysts like palladium or acid/base conditions to form the tricyclic structure .
  • Sulfonamide coupling: Reacting the core intermediate with 4-(trifluoromethoxy)aniline using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous solvents like DMF or DCM .
  • Purification: Column chromatography or recrystallization to isolate the product, with HPLC used to verify purity (>95%) .

Advanced: How can reaction conditions be optimized during the sulfonamide coupling step?

Answer:
Optimization involves:

  • Catalyst selection: EDC/HOBt (hydroxybenzotriazole) systems improve coupling efficiency by reducing racemization .
  • Solvent choice: Anhydrous DMF enhances solubility of intermediates, while DCM minimizes side reactions .
  • Temperature control: Maintaining 0–5°C during reagent addition reduces exothermic side reactions, followed by gradual warming to room temperature .
  • Reaction monitoring: TLC (Rf analysis) or HPLC tracks progress, with quenching in ice-water to terminate the reaction .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential methods include:

  • NMR spectroscopy: ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the trifluoromethoxy group (δ ~120–125 ppm in ¹⁹F NMR) and sulfonamide protons (δ ~7–8 ppm) .
  • HPLC-MS: Determines purity (>95%) and molecular weight (expected [M+H]⁺ ~470–480 Da) .
  • X-ray crystallography: Resolves 3D conformation, particularly for the pyrroloquinoline core .

Advanced: How can solubility challenges posed by the trifluoromethoxy group be addressed?

Answer:
Strategies include:

  • Co-solvent systems: Use DMSO:water (e.g., 1:4 ratio) to enhance aqueous solubility without destabilizing the compound .
  • Salt formation: Convert the sulfonamide to a sodium salt via NaOH treatment to improve polar solvent compatibility .
  • Nanoparticle formulation: Encapsulate the compound in PEGylated liposomes to bypass hydrophobicity .

Basic: What biological targets are plausible based on structural analogs?

Answer:
Analogous compounds exhibit activity against:

  • Kinases: Inhibition of tyrosine kinases (e.g., EGFR) due to sulfonamide’s ATP-binding pocket interaction .
  • GPCRs: Antagonism of serotonin or dopamine receptors via the quinoline moiety’s planar structure .
  • Microtubules: Disruption of tubulin polymerization, as seen in chlorophenyl-substituted derivatives .

Advanced: How to resolve contradictions in biological activity data across substituent variations?

Answer:

  • Comparative SAR studies: Test fluorophenyl vs. chlorophenyl analogs in parallel assays (e.g., IC50 in kinase inhibition). Fluorine’s electron-withdrawing effect may enhance binding, while chlorine increases lipophilicity .
  • Crystallographic analysis: Compare target-ligand co-crystal structures to identify substituent-specific interactions .
  • Meta-analysis: Aggregate data from PubChem and ChEMBL to identify trends in potency vs. substituent electronegativity .

Basic: What are key stability considerations under varying pH and temperature?

Answer:

  • pH stability: The compound is stable at pH 6–8 but hydrolyzes in strongly acidic (pH <3) or basic (pH >10) conditions, degrading the sulfonamide bond .
  • Thermal stability: Store at –20°C in inert atmospheres (argon) to prevent oxidation. Decomposition occurs >150°C, verified by TGA .

Advanced: How can computational methods elucidate structure-activity relationships (SAR)?

Answer:

  • Docking simulations: Use AutoDock Vina to model interactions with kinase domains (e.g., PDB ID: 1M17) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess trifluoromethoxy group’s conformational flexibility in aqueous environments .
  • QSAR modeling: Train models on ChEMBL data to predict bioactivity against cancer cell lines (e.g., MDA-MB-231) .

Basic: How to validate target engagement in cellular assays?

Answer:

  • Competitive binding assays: Use fluorescent probes (e.g., FITC-labeled ATP) to quantify displacement in live cells .
  • Western blotting: Measure downstream phosphorylation (e.g., ERK1/2 for kinase inhibition) .
  • CRISPR knockouts: Compare activity in wild-type vs. target gene-KO cell lines .

Advanced: What parameters ensure scalability while maintaining purity?

Answer:

  • Process optimization: Use flow chemistry for sulfonamide coupling to enhance reproducibility and reduce reaction time .
  • In-line analytics: Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
  • Crystallization control: Seed the reaction with pure microcrystals to direct polymorph formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.